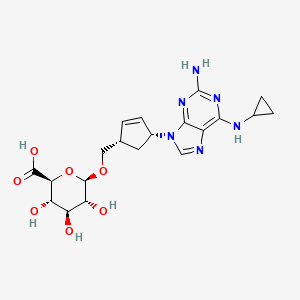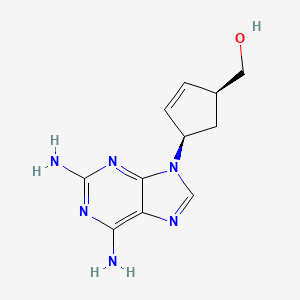
Carvedilol Impurity 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carvedilol Impurity 2 is a byproduct formed during the synthesis of Carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating hypertension and heart failure. This compound is one of several impurities that can arise during the manufacturing process and must be carefully monitored and controlled to ensure the safety and efficacy of the pharmaceutical product.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Carvedilol involves multiple steps, starting with the reaction of 4-hydroxycarbazole with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then reacted with 2-(2-methoxyphenoxy)ethylamine to produce Carvedilol . During these steps, various impurities, including Carvedilol Impurity 2, can be formed.
Industrial Production Methods: In industrial settings, the synthesis of Carvedilol is optimized by screening different solvents and bases to improve yields and reduce impurities. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to minimize the formation of impurities .
化学反応の分析
Types of Reactions: Carvedilol Impurity 2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the structure of the impurity, potentially leading to the formation of new byproducts.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
科学的研究の応用
Carvedilol Impurity 2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied to understand the pathways and mechanisms of impurity formation during drug synthesis. In biology and medicine, it is analyzed for its potential effects on human health and its role in the overall safety profile of Carvedilol .
作用機序
Comparison with Other Similar Compounds: Carvedilol Impurity 2 can be compared with other impurities formed during the synthesis of beta-adrenergic antagonists. Similar compounds include impurities formed during the synthesis of propranolol and metoprolol. These impurities share common structural features and may undergo similar chemical reactions .
類似化合物との比較
- Propranolol Impurity A
- Metoprolol Impurity B
- Atenolol Impurity C
Carvedilol Impurity 2 is unique in its specific formation pathway and the conditions under which it is produced. Its study provides valuable insights into the synthesis and safety of beta-adrenergic antagonists.
特性
CAS番号 |
1801551-41-6 |
|---|---|
分子式 |
C14H11NO2 |
分子量 |
225.25 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
2-(9H-Carbazol-4-yloxy)-ethenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


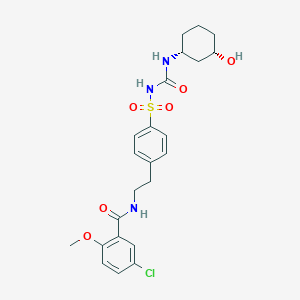
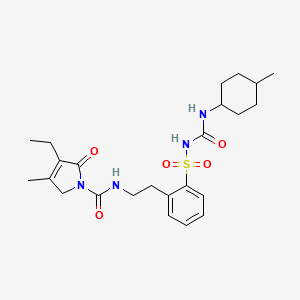
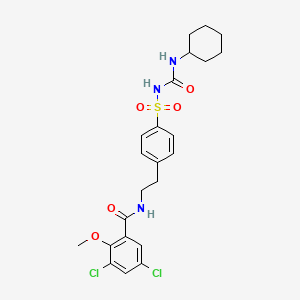



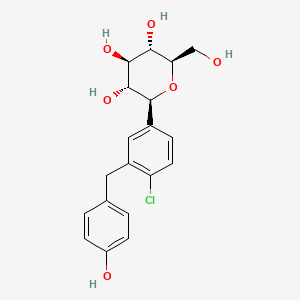
![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)
